![molecular formula C30H37N7O2 B611892 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 2172617-15-9](/img/structure/B611892.png)
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . The primary targets of YKL-06-061 are SIK1, SIK2, and SIK3 . The IC50 values for SIK1, SIK2, and SIK3 are 6.56 nM, 1.77 nM, and 20.5 nM, respectively . SIKs are a family of serine/threonine kinases that play crucial roles in cellular processes such as inflammation, metabolism, and transcription regulation.
Mode of Action
YKL-06-061 interacts with its targets (SIK1, SIK2, and SIK3) by inhibiting their kinase activity . This inhibition is reversible , meaning the compound can bind and unbind from the kinase, allowing for dynamic control of SIK activity.
Biochemical Pathways
The inhibition of SIKs by YKL-06-061 affects various biochemical pathways. One notable effect is the dose-dependent upregulation of MITF and TRPM1 mRNA levels in vitro . MITF is a transcription factor crucial for melanocyte development and function, while TRPM1 is a protein involved in melanin synthesis. Therefore, YKL-06-061 may influence pigmentation pathways.
Pharmacokinetics
The compound’s potent and selective inhibition of siks suggests it has sufficient bioavailability to exert its effects at the cellular level .
Result of Action
The molecular and cellular effects of YKL-06-061’s action include the upregulation of MITF and TRPM1 mRNA levels . This upregulation suggests that YKL-06-061 may enhance melanin synthesis, leading to increased pigmentation. In fact, YKL-06-061 has been shown to induce significant pigmentation after 8 days of topical treatment of human skin explants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YKL-06-061 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps :
Formation of the pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the pyrimidine core through substitution reactions.
Final coupling reactions: The final product is obtained by coupling the intermediate with specific reagents under optimized conditions.
Industrial Production Methods
Industrial production of YKL-06-061 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Scaling up the reactions: Using industrial reactors and equipment.
Purification and quality control: Employing techniques such as crystallization, chromatography, and spectroscopy to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
YKL-06-061 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
YKL-06-061 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various biochemical pathways.
Medicine: Potential therapeutic applications in dermatology for UV protection and skin cancer prevention.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SIK pathways.
Comparison with Similar Compounds
Similar Compounds
HG 9-91-01: Another salt-inducible kinase inhibitor with similar applications in research and potential therapeutic uses.
YKL-06-062: A closely related compound with similar inhibitory effects on salt-inducible kinases.
Uniqueness of YKL-06-061
YKL-06-061 stands out due to its high selectivity and potency towards SIK1, SIK2, and SIK3. Its ability to induce significant pigmentation after topical treatment makes it a promising candidate for dermatological applications .
Properties
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary finding of the research paper regarding YKL-06-061?
A1: The research demonstrates that YKL-06-061, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and YKL-06-061 might serve as a lead compound for developing novel anti-seizure medications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


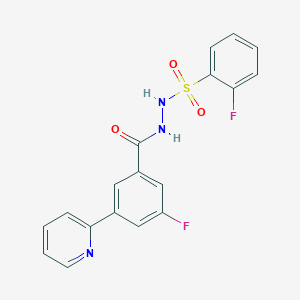
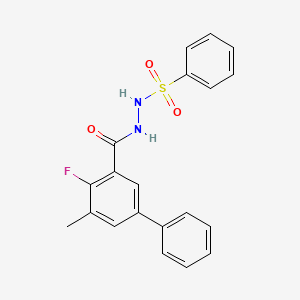

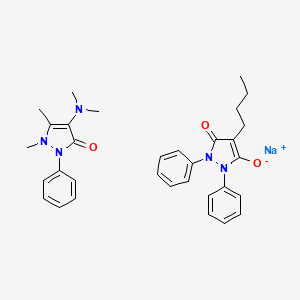
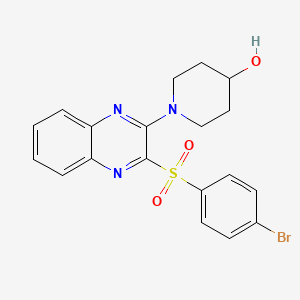
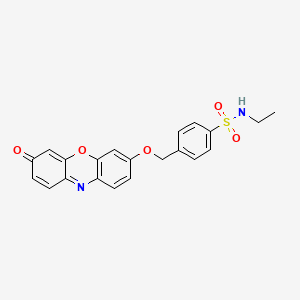
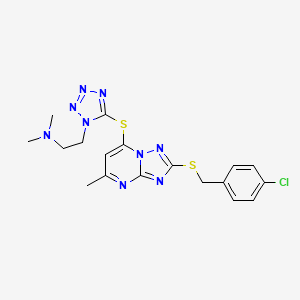

![4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B611828.png)
![5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B611829.png)
